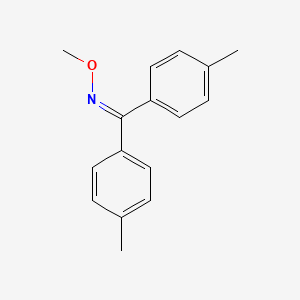
6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione is a heterocyclic organic compound. It features a benzoxepine ring, which is a seven-membered ring containing both oxygen and carbon atoms. The presence of hydroxyl and dione functional groups suggests potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a suitable phenol derivative with a dicarbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-pressure conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dione groups can be reduced to form diols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases.
Major Products
- Oxidation of the hydroxyl group may yield 6-oxo-1-benzoxepine-3,5(2H,4H)-dione.
- Reduction of the dione groups may yield 6-hydroxy-1-benzoxepine-3,5-diol.
Scientific Research Applications
6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as a precursor in the manufacture of polymers or other materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-1-benzoxepine-3,5-diol
- 6-Oxo-1-benzoxepine-3,5(2H,4H)-dione
Uniqueness
6-Hydroxy-1-benzoxepine-3,5(2H,4H)-dione is unique due to the combination of its functional groups and ring structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
63815-26-9 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-hydroxy-1-benzoxepine-3,5-dione |
InChI |
InChI=1S/C10H8O4/c11-6-4-8(13)10-7(12)2-1-3-9(10)14-5-6/h1-3,12H,4-5H2 |
InChI Key |
YINKEVSSUOSWPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC2=CC=CC(=C2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)
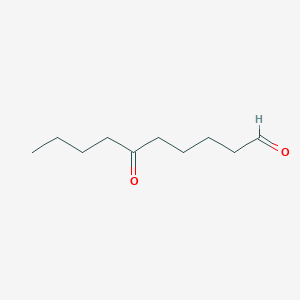
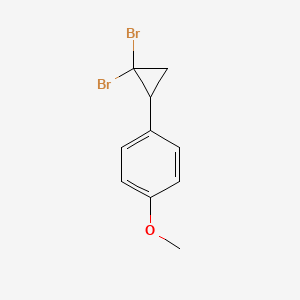
![3-[(Dodecyloxy)carbonyl]henicos-4-enoate](/img/structure/B14492842.png)

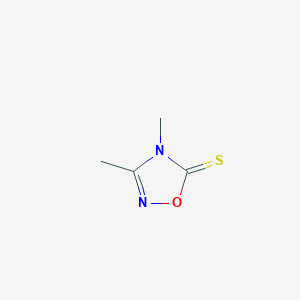
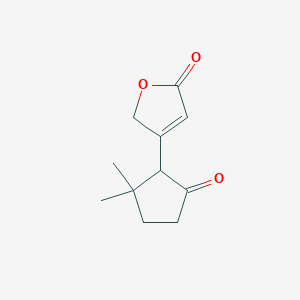
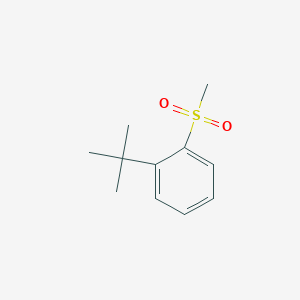


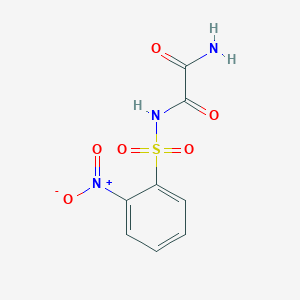
![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)
